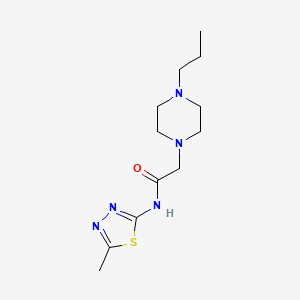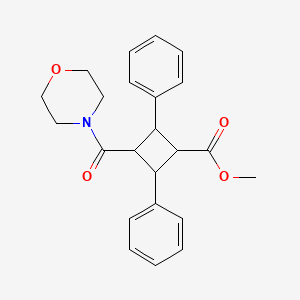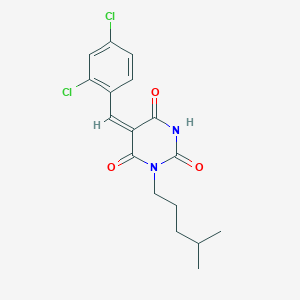
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide, also known as MP-10, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MP-10 has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide is not fully understood, but it is believed to act through a variety of pathways. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has also been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide in lab experiments is that it has been well-studied and its synthesis method is reproducible, making it a reliable compound for scientific research. However, one limitation is that the exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide in these conditions. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine the efficacy of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide in different types of cancer and to identify any potential side effects. Finally, further studies are needed to better understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide and its potential use in the treatment of other conditions, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide is a synthetic compound that has been studied for its potential therapeutic properties in a variety of areas, including neurodegenerative diseases, cancer, and inflammation. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects on the body. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide is synthesized through a multi-step process that involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-propylpiperazine and acetic anhydride. The resulting product is then purified through column chromatography to yield the final product. The synthesis method for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been well-established and is reproducible, making it a reliable compound for scientific research.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been studied for its potential therapeutic properties in a variety of areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. In cancer, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-3-4-16-5-7-17(8-6-16)9-11(18)13-12-15-14-10(2)19-12/h3-9H2,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPRAYWHCJUSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![7-(3,4-dichlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5309868.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)

![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5309886.png)

![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![6-methyl-5-{2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309920.png)
![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)